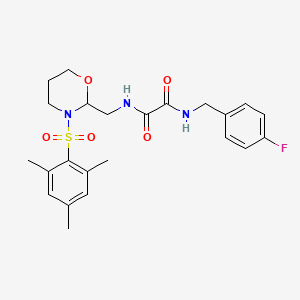![molecular formula C20H21N3O2S B2825254 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide CAS No. 851131-47-0](/img/structure/B2825254.png)
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a sulfanyl group (-SH), a methoxyphenyl group, and an acetamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, for example, contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Reactivity and Interaction Properties
A comprehensive study by Hossain et al. (2018) on imidazole derivatives closely related to 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide revealed significant insights into their reactivity and interaction capabilities. Utilizing spectroscopic characterization alongside computational study, the research outlined the synthesis of these compounds and their experimental and theoretical reactivity properties. The study employed methods such as IR, FT-Raman, NMR spectra, and density functional theory (DFT) calculations to explore molecular orbital theory, molecular electrostatic potential, average local ionization energy, Fukui functions, and bond dissociation energy. Molecular dynamics simulations highlighted the interaction with water molecules, predicting potential application areas based on their reactivity and interaction with biological molecules. The compounds demonstrated potential inhibitory activity against hydrolase inhibitor, suggesting applications in targeting specific proteins within biological systems (Hossain et al., 2018).
Photochromic Properties
Another interesting application area is the synthesis and photochromic behavior of imidazole derivatives. Bai et al. (2010) synthesized 4,5-diphenyl, 4,5-di(4-methylphenyl), 4,5-di(4-methoxyphenyl)-2-(2,5-dimethylthiophen-3-yl)imidazoles and studied their oxidation into corresponding dimers. These dimers exhibited photochromism upon irradiation in solution, indicating potential for developing new photoresponsive materials. The ability of these compounds to change color under light exposure could be utilized in various fields, including optical storage devices, sensors, and smart coatings (Bai et al., 2010).
Anticancer Activity
The synthesis and biological evaluation of related compounds have also shown promise in anticancer activity. Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives and tested their anticancer activities against a panel of human tumor cell lines. Some of these compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines. This highlights the potential of these derivatives in the development of new therapeutic agents for cancer treatment (Duran & Demirayak, 2012).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential uses in various fields, including medicine and materials science .
Propiedades
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-5-4-6-18(15(14)2)23-12-11-21-20(23)26-13-19(24)22-16-7-9-17(25-3)10-8-16/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUAIZLKKFDXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

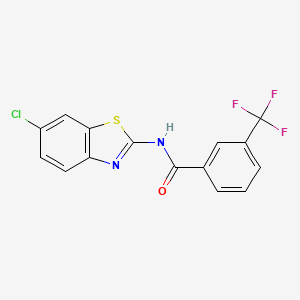
![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)
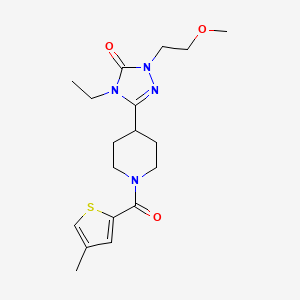
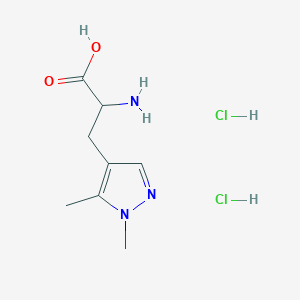

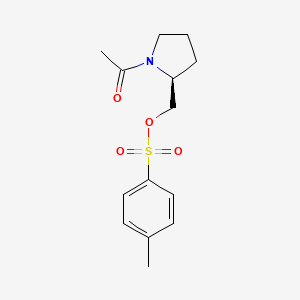
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2825187.png)


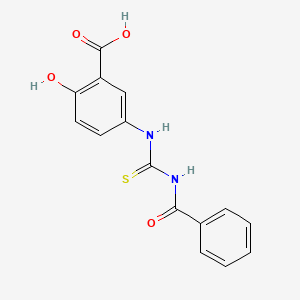
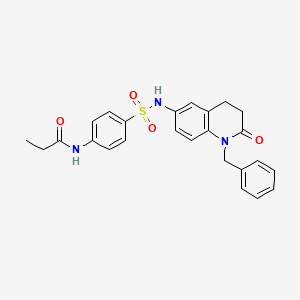
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2825192.png)
